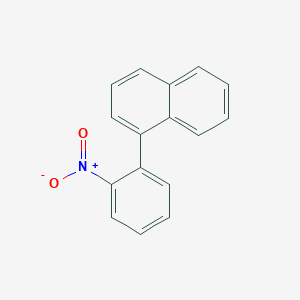

1-(2-Nitrophenyl)naphthalene

Description

Properties

IUPAC Name |

1-(2-nitrophenyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-17(19)16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKCGWQJBPFVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278816 | |

| Record name | 1-(2-nitrophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-59-8 | |

| Record name | 1-(2-Nitrophenyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5415-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 10209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-nitrophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 1 2 Nitrophenyl Naphthalene and Its Analogs

Elucidation of Carbon-Carbon Bond Formation Mechanisms

The formation of the biaryl structure of 1-(2-nitrophenyl)naphthalene can be achieved through various synthetic strategies, with direct arylation and palladium-catalyzed cross-coupling being prominent methods. The mechanisms underpinning these reactions are of significant interest.

Base-promoted direct coupling reactions provide a transition-metal-free pathway to synthesize biaryls like 1-(2-nitrophenyl)naphthalene. Research into the reaction between arenes (such as naphthalene) and nitro-substituted aryl halides has pointed towards a radical-based mechanism, particularly when using cesium carbonate (Cs₂CO₃) as a promoter in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.netacs.org

The proposed radical mechanism is initiated by a single electron transfer (SET) from the base to the nitro-substituted aryl halide (e.g., 1-iodo-2-nitrobenzene). acs.org Computational studies suggest that this electron transfer can be achieved through vibrational excitation at the reaction temperature, leading to the formation of a radical anion of the nitroarene. acs.org This radical anion then fragments to produce an aryl radical. researchgate.net The subsequent steps involve the reaction of this aryl radical with the arene coupling partner to form the final biaryl product. researchgate.net

Control experiments and theoretical studies support this radical pathway over an ionic one. nih.govacs.org For instance, the reaction between naphthalene (B1677914) and 1-iodo-2-nitrobenzene, promoted by Cs₂CO₃ in DMSO, yields 1-(2-nitrophenyl)naphthalene. nih.govacs.org The conditions for such base-promoted arylation reactions have been optimized, as detailed in the table below.

| Aryl Halide | Arene | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Iodo-2-nitrobenzene | Naphthalene | Cs₂CO₃ | DMSO | 130 | 73 | nih.govacs.org |

| 1-Bromo-2-nitrobenzene (B46134) | Naphthalene | Cs₂CO₃ | DMSO | 130 | 61 | nih.govacs.org |

| 1-Iodo-2-nitrobenzene | Benzene (B151609) | Cs₂CO₃ | DMSO | 130 | 75 | nih.gov |

| 1-Bromo-4-nitrobenzene | Naphthalene | Cs₂CO₃ | DMSO | 130 | 68 | acs.org |

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis. Traditionally relying on aryl halides or triflates, recent advancements have enabled the use of nitroarenes as electrophilic coupling partners, where the C(sp²)–NO₂ bond is cleaved. organic-chemistry.orgacs.org This approach is significant as nitroarenes are often readily accessible through nitration of aromatic compounds. acs.orgnih.gov

The key mechanistic feature of these reactions is the unprecedented oxidative addition of the aryl-nitro bond to a palladium(0) complex. organic-chemistry.orgnih.gov This step initiates the catalytic cycle, which is a departure from conventional cross-coupling pathways. The general catalytic cycle for palladium-catalyzed cross-coupling with nitroarenes, such as the Suzuki-Miyaura coupling, can be described as follows:

Oxidative Addition : A Pd(0) species, often stabilized by bulky phosphine (B1218219) ligands like BrettPhos, undergoes oxidative addition into the Ar–NO₂ bond of the nitroarene to form an arylpalladium(II) nitrite (B80452) complex (Ar–Pd(II)–NO₂). organic-chemistry.orgacs.org

Transmetalation : The arylpalladium(II) intermediate reacts with the coupling partner, for instance, an arylboronic acid in the Suzuki-Miyaura reaction. A base is required to facilitate this step, which results in the formation of a diarylpalladium(II) complex (Ar–Pd(II)–Ar'). acs.orgmdpi.com

Reductive Elimination : The diarylpalladium(II) complex undergoes reductive elimination to yield the biaryl product (Ar–Ar') and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle. organic-chemistry.orgacs.orgmdpi.com

This denitrative coupling strategy has been successfully applied to various bond-forming reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and etherification. acs.orgnih.gov The use of specific ligands, such as dialkyl(biaryl)phosphines (e.g., BrettPhos), is often crucial for the success of these transformations. acs.orgnih.govmdpi.com

| Reaction Type | Coupling Partner | Catalyst System (Example) | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(acac)₂ / BrettPhos | Oxidative addition of Ar-NO₂ to Pd(0) | organic-chemistry.orgnih.gov |

| Buchwald-Hartwig Amination | Amines (diaryl, aryl, alkyl) | Pd(acac)₂ / BrettPhos | Oxidative addition of Ar-NO₂ to Pd(0) | acs.orgacs.orgnih.gov |

| Etherification | Arenols / Arylboronic acids | Pd(OAc)₂ / BrettPhos | Nucleophilic displacement on Ar-Pd(II)-NO₂ | acs.orgacs.org |

| Sonogashira Coupling | Terminal Alkynes | Pd(en)(NO₃)₂ / BrettPhos | Oxidative addition of Ar-NO₂ to Pd(0) | acs.org |

Mechanistic Aspects of Intramolecular Cyclization Reactions (e.g., Cadogan Reaction)

The intramolecular cyclization of 1-(2-nitrophenyl)naphthalene is a key reaction for the synthesis of fused heterocyclic systems, such as benzo[c]carbazole. The Cadogan reaction is a classic and effective method for such transformations. rhhz.netscispace.com This reaction typically involves the reductive cyclization of an o-nitrobiaryl using a trivalent phosphorus reagent, like triphenylphosphine (B44618) (PPh₃) or triethyl phosphite (B83602). nih.govwikipedia.org

The generally accepted mechanism for the Cadogan reaction proceeds through the following key steps:

Deoxygenation to Nitroso Intermediate : The trivalent phosphorus compound first deoxygenates the nitro group of the starting material (e.g., 1-(2-nitrophenyl)naphthalene) to form a nitroso intermediate. nih.govwikipedia.org

Further Deoxygenation to Nitrene : The nitroso intermediate is further deoxygenated by the phosphorus reagent to generate a highly reactive nitrene intermediate. rsc.org

Intramolecular Cyclization : The electrophilic nitrene intermediate then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring (the naphthalene moiety) to form a new C-N bond, leading to the cyclized product. nih.gov For 1-(2-nitrophenyl)naphthalene, this cyclization yields benzo[c]carbazole. rhhz.netresearchgate.net

Recent mechanistic studies, including in situ NMR monitoring and DFT calculations, have provided more detailed insights. nih.gov Evidence suggests a catalytic cycle involving P(III)/P(V)=O redox cycling when a hydrosilane is used as a terminal reductant. nih.govmit.edu These studies also point to the formation of an oxazaphosphirane intermediate from the reaction of the phosphine with the nitrosoarene, which is proposed to be the immediate precursor to the C-H amination step. nih.gov

Investigation of Photocatalytic Reaction Pathways for Nitrophenyl-Naphthalene Systems

Photocatalysis offers a mild and sustainable alternative for driving chemical reactions using visible light. nih.gov The intramolecular cyclization of nitrophenyl-naphthalene systems has been successfully achieved under photocatalytic conditions, providing an efficient route to carbazole (B46965) derivatives at room temperature. rhhz.net

A notable example is the visible-light-driven Cadogan cyclization of 1-(2-nitrophenyl)naphthalene to benzo[c]carbazole using an organic photocatalyst like 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene). rhhz.net The reaction is typically carried out in the presence of a phosphine reagent.

Mechanistic investigations, including Stern-Volmer quenching experiments, kinetic isotope effect studies, and DFT calculations, have helped to elucidate the photocatalytic pathway. rhhz.net The proposed mechanism involves the following key events:

Photoexcitation : The photocatalyst (PC) absorbs visible light and is excited to a high-energy state (PC*). rhhz.netbeilstein-journals.org

Electron Transfer : The excited photocatalyst can engage in an electron transfer process. In the reductive quenching pathway, the excited photocatalyst is reduced by the phosphine. Alternatively, in an oxidative quenching pathway, it could oxidize the substrate.

Deoxygenation and Cyclization : The generated radical ions initiate the deoxygenation of the nitro group, likely proceeding through a nitroso intermediate, followed by cyclization to form the final heterocyclic product. rhhz.net The entire process regenerates the ground-state photocatalyst, allowing it to complete the catalytic cycle. beilstein-journals.org

The efficiency of these photocatalytic systems allows for the synthesis of a broad range of carbazoles, benzocarbazoles, and azacarbazoles from various nitrophenyl precursors. rhhz.net

| Substrate | Product | Photocatalyst | Reductant | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(2-Nitrophenyl)naphthalene | Benzo[c]carbazole | 4CzIPN | PPh₃ | Not specified | rhhz.net |

| 9-(2-Nitrophenyl)phenanthrene | Dibenzo[a,c]carbazole | 4CzIPN | PPh₃ | Not specified | rhhz.net |

| 2-Nitrobiphenyl | Carbazole | 4CzIPN | PPh₃ | 76 (gram-scale) | rhhz.net |

| 2-(2-Nitrophenyl)naphthalene | Benzo[a]carbazole | 4CzIPN | PPh₃ | 60-98 | rhhz.net |

Structural Characterization and Advanced Analysis of 1 2 Nitrophenyl Naphthalene and Its Derivatives

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Packing

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement within a crystalline solid. nih.gov It allows for the unambiguous determination of molecular geometry, conformational preferences, and the nature of intermolecular interactions that dictate the crystal packing.

The defining structural feature of 1-(2-nitrophenyl)naphthalene and its derivatives is the relative orientation of the naphthalene (B1677914) and nitrophenyl ring systems. This orientation is quantified by the dihedral angle between the mean planes of the two aromatic rings. X-ray diffraction studies on various derivatives reveal that this angle is highly sensitive to the substitution pattern on the aromatic frameworks.

In many instances, the two rings adopt a significantly twisted, non-coplanar conformation. For example, in a derivative like 7-methoxy-1-(4-nitrobenzoyl)naphthalen-2-yl 4-nitrobenzoate, the dihedral angle between the naphthalene ring system and the benzene (B151609) ring of the nitrophenyl ketone unit is a substantial 82.64 (7)°. nih.gov Similarly, for 2,7-diethoxy-1-(4-nitrobenzoyl)naphthalene, the interplanar angle is 81.99(5)°. semanticscholar.org In another related structure, [1-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e] nih.goviucr.orgoxazin-3-ylidine]malonaldehyde, the dihedral angle between the naphthalene and benzene rings is found to be 89.2 (1)°. iucr.org This near-perpendicular arrangement is a common feature in 1-aroylated naphthalene compounds, where the aroyl groups are twistedly connected to the naphthalene ring. nih.gov

Conversely, other substitution patterns can lead to a more planar molecular structure. In (E)-1-[(2-amino-5-nitrophenyl)iminiomethyl]naphthalen-2-olate, the molecule is only slightly twisted, with a dihedral angle of 10.80 (9)° between the benzene and naphthalene ring systems. nih.gov An even more planar conformation is observed in (1E)-1-[2-(3-nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one, where the naphthol and benzene fragments are nearly coplanar, subtending a dihedral angle of just 2.63 (5)°. nih.gov The planarity or non-planarity of the molecule has significant implications for the extent of π-electron delocalization between the two aromatic systems. nih.gov

The nitro group itself also exhibits variable orientation. In some structures, it is nearly coplanar with the benzene ring to which it is attached. semanticscholar.org In others, such as (E)-1-[(2-amino-5-nitrophenyl)iminiomethyl]naphthalen-2-olate, the nitro group is twisted relative to the benzene ring plane by 8.88 (12)°. nih.gov

| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |

|---|---|---|

| 7-Methoxy-1-(4-nitrobenzoyl)naphthalen-2-yl 4-nitrobenzoate | 82.64 (7) | nih.gov |

| 2,7-Diethoxy-1-(4-nitrobenzoyl)naphthalene | 81.99 (5) | semanticscholar.org |

| [1-(3-Nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e] nih.goviucr.orgoxazin-3-ylidine]malonaldehyde | 89.2 (1) | iucr.org |

| (E)-1-[(2-Amino-5-nitrophenyl)iminiomethyl]naphthalen-2-olate | 10.80 (9) | nih.gov |

| (1E)-1-[2-(3-Nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one | 2.63 (5) | nih.gov |

| (E)-1-(2-Nitroethenyl)naphthalene | 12.66 (5) | researchgate.net |

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. In nitrophenylnaphthalene derivatives, hydrogen bonds and π-π stacking interactions are particularly significant in stabilizing the crystal lattice.

Hydrogen Bonding: Weak intermolecular C-H···O hydrogen bonds are frequently observed. nih.goviucr.org In the crystal structure of 7-methoxy-1-(4-nitrobenzoyl)naphthalen-2-yl 4-nitrobenzoate, two types of C-H···O interactions are present, involving oxygen atoms of the nitro groups and hydrogen atoms from the naphthalene and nitrophenyl rings of adjacent molecules. nih.gov In compounds with appropriate functional groups, such as amine groups, stronger N-H···O and even bifurcated intramolecular N-H···(N,O) hydrogen bonds can form, which play a crucial role in defining both the molecular conformation and the crystal packing. iucr.orgnih.gov These interactions can link molecules into dimers, chains, or more complex three-dimensional networks. iucr.orgmdpi.comiucr.org

| Compound | Interaction Type | Description/Distance | Reference |

|---|---|---|---|

| 2,7-Diethoxy-1-(4-nitrobenzoyl)naphthalene | π-π Stacking | (4-nitrophenyl)π···π(4-nitrophenyl), Centroid-centroid distance = 3.92 Å | semanticscholar.org |

| 2,7-Diethoxy-1-(4-nitrobenzoyl)naphthalene | Hydrogen Bond | C-H···O=N, C13–H13B···O4 = 2.59 Å | semanticscholar.org |

| (E)-1-[(2-Amino-5-nitrophenyl)iminiomethyl]naphthalen-2-olate | π-π Stacking | Centroid-centroid distance = 3.8249 (19) Å | nih.gov |

| (1E)-1-[2-(3-Nitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one | π-π Stacking | Benzene···Naphthalene rings, Centroid-centroid distance = 3.607 (2) Å | nih.gov |

| (1E)-1-(2-Nitroethenyl)naphthalene | π-π Stacking | Benzene rings of adjacent networks, Centroid-centroid distance = 3.6337 (11) Å | researchgate.net |

Spectroscopic Characterization in Mechanistic and Structural Contexts

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the structure and conformation of molecules in solution and providing data on their electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. nih.govoxinst.com For 1-(2-nitrophenyl)naphthalene, ¹H and ¹³C NMR spectra would confirm the molecular structure by identifying the distinct chemical environments of the hydrogen and carbon atoms.

In the ¹H NMR spectrum, the protons on the naphthalene and nitrophenyl rings would appear in the aromatic region (typically 7.0-9.0 ppm). The specific chemical shifts and coupling patterns (singlets, doublets, triplets, multiplets) would allow for the assignment of each proton, confirming the substitution pattern. researchgate.netlibretexts.org For example, the protons on the nitrophenyl ring would show a characteristic pattern influenced by the electron-withdrawing nitro group.

Furthermore, advanced 2D NMR techniques are crucial for studying conformation. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close to each other in space, even if they are not directly bonded. chemrxiv.org For 1-(2-nitrophenyl)naphthalene, NOESY experiments could detect through-space interactions between specific protons on the naphthalene ring and the nitrophenyl ring, providing direct evidence for the preferred rotational conformation (conformer) in solution. researchgate.net

| Compound/Fragment | Spectroscopy | Characteristic Chemical Shifts (δ, ppm) or Bands | Reference |

|---|---|---|---|

| (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine | ¹H NMR | 8.83 (s, 1H), 8.32 (dd, 1H), 8.06 (dd, 1H), 7.74 (t, 1H), 7.62 (td, 1H) | researchgate.net |

| N-(2,4-dinitrophenyl)naphthalene-1-amine | ¹H NMR | δ 8.69 (1H, s), δ 8.50 (1H, d), δ 7.78 (1H, d) | rsc.org |

| N-(2,4-dinitrophenyl)naphthalene-1-amine | ¹³C NMR | δ 148.38, 140.83, 135.00, 133.21, 123.84, 121.95 | rsc.org |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds. specac.com For 1-(2-nitrophenyl)naphthalene, the IR spectrum would exhibit several characteristic absorption bands. The most diagnostic would be the strong absorptions corresponding to the nitro (NO₂) group. These typically appear as two distinct bands: an asymmetric stretching vibration in the range of 1550–1475 cm⁻¹ and a symmetric stretching vibration between 1360–1290 cm⁻¹. rsc.orgmvpsvktcollege.ac.in

Other key absorptions would include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹ (e.g., 3100–3000 cm⁻¹). libretexts.org

Aromatic C=C stretching: A series of medium to weak bands in the 1600–1450 cm⁻¹ region. libretexts.org

C-N stretching: Typically observed in the 1300-1000 cm⁻¹ range.

C-H out-of-plane bending: Bands in the 900–675 cm⁻¹ region, which can sometimes provide information about the substitution pattern of the aromatic rings. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.gov The spectrum of 1-(2-nitrophenyl)naphthalene is expected to be a composite of the transitions originating from the naphthalene and nitrophenyl chromophores. Naphthalene itself has two characteristic absorption bands, designated ¹Lₐ and ¹Lₑ. researchgate.net The nitrophenyl group also has strong π → π* transitions. The direct linkage of these two chromophores allows for electronic conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to the individual, non-conjugated molecules. The extent of this shift is highly dependent on the dihedral angle between the rings; a more planar conformation allows for greater orbital overlap and more significant shifts in the absorption spectra. beilstein-journals.org

| Spectroscopy | Functional Group/Transition | Characteristic Absorption Range | Reference |

|---|---|---|---|

| IR | Nitro (NO₂) Asymmetric Stretch | 1550–1475 cm⁻¹ | rsc.orgmvpsvktcollege.ac.in |

| IR | Nitro (NO₂) Symmetric Stretch | 1360–1290 cm⁻¹ | rsc.orgmvpsvktcollege.ac.in |

| IR | Aromatic C-H Stretch | ~3100–3000 cm⁻¹ | libretexts.org |

| IR | Aromatic C=C Stretch | ~1600–1450 cm⁻¹ | libretexts.org |

| UV-Vis | π → π* (Naphthalene moiety) | ¹Lₐ and ¹Lₑ bands, position depends on substitution | researchgate.net |

| UV-Vis | π → π* (Nitrophenyl moiety) | Strong absorption, position depends on substitution | nih.govbeilstein-journals.org |

Computational and Theoretical Chemistry Studies of 1 2 Nitrophenyl Naphthalene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the properties of 1-(2-nitrophenyl)naphthalene and related structures.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Charge Distribution

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and localization of these orbitals provide insights into the molecule's reactivity and its ability to donate or accept electrons. libretexts.orgtandfonline.com

For naphthalene (B1677914) derivatives, the distribution of HOMO and LUMO is crucial in predicting sites of electrophilic attack. ucsb.edu In the case of 1-(2-nitrophenyl)naphthalene, the HOMO is primarily located on the electron-rich naphthalene ring, indicating its propensity to act as an electron donor. Conversely, the LUMO is concentrated on the electron-withdrawing nitrophenyl group, highlighting its role as an electron acceptor. researchgate.net This separation of FMOs is a key determinant of the molecule's charge transfer characteristics.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. tandfonline.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com

Reaction Pathway Elucidation: Transition State Modeling and Energy Barriers

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. This is particularly relevant for understanding the photochemical reactions of nitroaromatic compounds. For instance, studies on related 2-nitrobenzyl compounds have shown that photolysis can proceed through multiple pathways involving transient intermediates. researchgate.netresearchgate.net

In the context of 1-(2-nitrophenyl)naphthalene, DFT can be used to model potential intramolecular cyclization reactions or other transformations. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a given reaction pathway. For example, the photolytic cleavage of similar compounds involves the formation of an aci-nitro intermediate, and the rate of product release is often limited by the breakdown of subsequent intermediates. researchgate.net Semi-empirical methods can also provide insights into reaction barriers, complementing the more rigorous DFT calculations. researchgate.net

Analysis of Non-Covalent Interactions (e.g., Anion–π Interactions, Triel Bonds)

Non-covalent interactions play a crucial role in determining the three-dimensional structure and aggregation behavior of molecules. rsc.org For aromatic systems like 1-(2-nitrophenyl)naphthalene, several types of non-covalent interactions are significant.

Anion–π Interactions: These interactions occur between an anion and the electron-deficient face of a π-system. wikipedia.org The electron-withdrawing nitro group in 1-(2-nitrophenyl)naphthalene makes the phenyl ring π-acidic, creating a favorable site for interaction with anions. nih.gov The strength of this interaction is influenced by the electrostatic potential and polarizability of the aromatic ring. beilstein-journals.orgrsc.org DFT calculations can quantify the energetics of these interactions and provide insights into their geometric preferences. beilstein-journals.org

Triel Bonds: A lesser-known but significant non-covalent interaction is the triel bond, which involves a Lewis acidic triel atom (from Group 13, such as Boron or Aluminum) and a Lewis base. While not directly present in 1-(2-nitrophenyl)naphthalene itself, studies on naphthalene derivatives where a triel-containing group is introduced have been performed. core.ac.uknih.gov These studies, often employing MP2 calculations, reveal competition between intramolecular and intermolecular triel bonds, which can influence the molecule's ability to engage in further interactions. core.ac.uknih.gov

Prediction of Spectroscopic Parameters and Molecular Reactivity Descriptors

DFT calculations can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data. For instance, calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the molecular structure. Similarly, predictions of NMR chemical shifts are valuable for structural elucidation. samipubco.com

Furthermore, DFT is used to calculate a range of molecular reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. researchgate.net These descriptors are derived from the energies of the frontier orbitals and include:

| Descriptor | Formula | Description |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The negative of electronegativity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the electrophilic power of a molecule. |

These descriptors, presented in the table above, offer a powerful framework for comparing the reactivity of different molecules and for understanding structure-activity relationships. analis.com.my

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Interactions

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of 1-(2-nitrophenyl)naphthalene and its interactions with solvent molecules or other species. researchgate.net

MD simulations are particularly useful for:

Exploring Conformational Flexibility: The bond connecting the phenyl and naphthyl rings allows for rotational freedom, leading to different conformers. MD simulations can reveal the preferred conformations and the energy barriers between them.

Studying Solvation: By simulating the molecule in a box of solvent molecules, MD can provide detailed information about the solvation shell and the specific interactions (e.g., hydrogen bonds) between the solute and solvent.

Investigating Intermolecular Interactions: MD simulations can model the aggregation of multiple 1-(2-nitrophenyl)naphthalene molecules, providing insights into the non-covalent forces that govern crystal packing and self-assembly. semanticscholar.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds. semanticscholar.org By identifying critical points in the electron density, QTAIM can distinguish between different types of chemical bonds, including covalent bonds and weaker non-covalent interactions.

For 1-(2-nitrophenyl)naphthalene, QTAIM analysis can be used to:

Characterize Covalent Bonds: The properties of the bond critical points (BCPs) for the covalent bonds within the molecule can provide information about their strength and polarity.

Identify and Characterize Non-Covalent Interactions: QTAIM is particularly powerful for identifying and characterizing weak interactions, such as hydrogen bonds, van der Waals interactions, and the anion-π and triel bonds discussed earlier. The presence of a bond path between two atoms is a clear indicator of an interaction. semanticscholar.org

The combination of DFT, MD, and QTAIM provides a comprehensive theoretical framework for understanding the chemical and physical properties of 1-(2-nitrophenyl)naphthalene, from its electronic structure and reactivity to its dynamic behavior and intermolecular interactions.

Reactivity and Chemical Transformations of 1 2 Nitrophenyl Naphthalene

Reductive Transformations of the Nitro Group to Amino and Other Nitrogen Functionalities

The reduction of the nitro group in 1-(2-nitrophenyl)naphthalene is a crucial first step in many of its synthetic applications, leading to the formation of 1-(2-aminophenyl)naphthalene. This transformation can be achieved through various established methods for nitroarene reduction.

Catalytic Hydrogenation: A widely employed method for the reduction of nitroarenes is catalytic hydrogenation. This typically involves the use of a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction is generally carried out in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) at moderate temperatures and pressures. For instance, the reduction of a related compound, 2-nitronaphthalene-4,8-disulfonic acid, is effectively carried out using a 5% palladium on charcoal catalyst at 70-75°C and 140 psi, achieving a 95% yield in 1.5 hours. wikipedia.org While specific conditions for 1-(2-nitrophenyl)naphthalene are not extensively reported, similar protocols are expected to be highly effective.

Catalytic Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. This method utilizes a hydrogen donor molecule, such as 2-propanol or hydrazine, in the presence of a catalyst like Raney nickel. civilica.com This approach offers milder reaction conditions and can be advantageous for laboratory-scale synthesis. The optimization of parameters like catalyst loading, hydrogen donor concentration, and reaction time is crucial for achieving high conversion and selectivity. civilica.com

Cadogan Cyclization: A particularly significant transformation of 1-(2-nitrophenyl)naphthalene is its potential for intramolecular cyclization upon reduction of the nitro group. The Cadogan reaction facilitates the synthesis of carbazoles from o-nitrobiaryls through a reductive cyclization process, typically employing trivalent phosphorus reagents like triethyl phosphite (B83602) or triphenylphosphine (B44618) at elevated temperatures. wikipedia.orgnih.govresearchgate.netmit.eduresearchgate.net In this reaction, the nitro group is deoxygenated to a reactive nitrene intermediate, which then undergoes electrophilic attack on the adjacent naphthalene (B1677914) ring to form the carbazole (B46965) skeleton. The product of this reaction would be 7H-benzo[c]carbazole, a valuable heterocyclic compound. While the direct Cadogan cyclization of 1-(2-nitrophenyl)naphthalene is a theoretically sound and expected transformation, specific documented examples are scarce in the readily available literature.

The table below summarizes the common reductive transformations applicable to the nitro group of 1-(2-nitrophenyl)naphthalene.

| Transformation | Typical Reagents and Conditions | Primary Product | Potential Subsequent Product |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C, solvent (e.g., ethanol), moderate T and P | 1-(2-Aminophenyl)naphthalene | 7H-Benzo[c]carbazole (via cyclization) |

| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., 2-propanol), Raney Ni catalyst | 1-(2-Aminophenyl)naphthalene | 7H-Benzo[c]carbazole (via cyclization) |

| Cadogan Reductive Cyclization | P(OEt)₃ or PPh₃, high temperature | 7H-Benzo[c]carbazole | - |

Derivatization and Functional Group Interconversions on Naphthalene and Nitrophenyl Moieties

Further derivatization of 1-(2-nitrophenyl)naphthalene can be approached by considering the reactivity of both the naphthalene and the nitrophenyl rings.

Common electrophilic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a second nitro group onto the naphthalene ring, predicted to be at the 4- or 5-position.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would lead to the corresponding halogenated derivative.

Friedel-Crafts Acylation: This reaction, using an acyl chloride and a Lewis acid like aluminum chloride, would introduce an acyl group. The choice of solvent can influence the position of substitution on the naphthalene ring. libretexts.orgnih.gov

Reactions on the Nitrophenyl Moiety: The nitrophenyl ring is strongly deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group. Any further substitution on this ring would require harsh reaction conditions and would be directed to the meta-position relative to the nitro group. Conversely, the nitro group activates the ring towards nucleophilic aromatic substitution, although this is less common for this type of compound.

Exploration of Side Reactions and Competing Pathways during Synthesis and Transformation

The synthesis and subsequent reactions of 1-(2-nitrophenyl)naphthalene are not without the potential for side reactions and competing pathways.

Synthesis via Ullmann Condensation: The most probable synthetic route to 1-(2-nitrophenyl)naphthalene is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide. wikipedia.orgbyjus.comorganic-chemistry.org In this case, the reaction would likely be between a 1-halonaphthalene (e.g., 1-iodonaphthalene) and a 1-halo-2-nitrobenzene (e.g., 1-chloro-2-nitrobenzene). A significant side reaction in Ullmann couplings is the homocoupling of the starting materials. nih.gov This would lead to the formation of 1,1'-binaphthyl and 2,2'-dinitrobiphenyl (B165474) as impurities. The harsh conditions often required for traditional Ullmann reactions can also lead to decomposition of the starting materials or products. wikipedia.orgbyjus.com

The following table outlines potential side reactions in the synthesis of 1-(2-nitrophenyl)naphthalene via the Ullmann reaction.

| Reactant 1 | Reactant 2 | Desired Product | Potential Side Product 1 (Homocoupling) | Potential Side Product 2 (Homocoupling) |

| 1-Halonaphthalene | 1-Halo-2-nitrobenzene | 1-(2-Nitrophenyl)naphthalene | 1,1'-Binaphthyl | 2,2'-Dinitrobiphenyl |

Side Reactions during Reductive Transformations: During the reduction of the nitro group, several side products can be formed. Incomplete reduction can lead to the formation of nitroso or hydroxylamino intermediates. Under certain conditions, these intermediates can undergo further reactions, leading to the formation of azoxy or azo compounds, especially if the reduction is not carried out to completion.

In the context of the Cadogan cyclization, the reaction is typically carried out at high temperatures, which can lead to thermal decomposition or the formation of complex mixtures of products. The efficiency of the cyclization can also be influenced by the steric and electronic properties of the substrate.

Advanced Applications and Functionalization of 1 2 Nitrophenyl Naphthalene Scaffolds

Generation of Architecturally Complex Polyaromatic Systems, including Axially Chiral Biaryls

The synthesis of large, fused polycyclic aromatic hydrocarbons (PAHs) and molecules possessing axial chirality is a significant objective in materials science and medicinal chemistry. The 1-(2-nitrophenyl)naphthalene structure serves as a valuable starting point for creating such complex systems.

A primary strategy involves the transformation of the nitro group. Reduction of the nitro moiety to an amine yields 1-(2-aminophenyl)naphthalene. This resulting amine is a critical intermediate for subsequent intramolecular cyclization reactions. One of the classic methods for forming a new aromatic ring is the Pschorr cyclization . This reaction involves the diazotization of the amine followed by a copper-catalyzed intramolecular radical cyclization, which in the case of 1-(2-aminophenyl)naphthalene, would generate a dibenzo[c,g]phenanthrene-like skeleton, expanding the polyaromatic system.

Furthermore, the 1-(2-nitrophenyl)naphthalene scaffold is integral to the synthesis of axially chiral biaryls . These are stereoisomers that result from restricted rotation around a single bond. The synthesis of biaryls with ortho-substituents, such as a nitro group, is a known strategy for creating molecules with high rotational barriers. While the direct asymmetric synthesis starting from 1-(2-nitrophenyl)naphthalene is a specialized field, related strategies highlight its importance. For instance, asymmetric Suzuki-Miyaura coupling reactions using precursors like 2-nitronaphthalen-1-yl trifluoromethanesulfonate (B1224126) have been successfully employed to prepare multifunctionalized axially chiral biaryls with high enantiomeric excess nih.gov. This demonstrates that the ortho-nitro-biaryl motif is a key structural element for accessing these chiral molecules nih.govnih.gov.

Key Transformation Pathways:

| Starting Material Precursor | Reaction | Product Type | Significance |

| 1-(2-Nitrophenyl)naphthalene | 1. Nitro Reduction2. Pschorr Cyclization wikipedia.orgresearchgate.net | Fused Polyaromatic System | Creates larger, architecturally complex aromatic structures. |

| Naphthalene (B1677914)/Phenyl Precursors | Asymmetric Suzuki-Miyaura Coupling nih.gov | Axially Chiral Biaryl | Generates stereochemically defined, non-planar molecules. |

Precursors for Synthetically Challenging Organic Molecules

The unique arrangement of the two aromatic rings and the reactive nitro group makes 1-(2-nitrophenyl)naphthalene an ideal precursor for a range of synthetically challenging heterocyclic and hybrid molecules.

Many biologically active natural products feature carbazole (B46965), dibenzofuran (B1670420), or indole (B1671886) cores. Synthesizing analogs of these compounds is crucial for drug discovery.

Carbazoles: The synthesis of carbazoles from o-nitrobiaryls is a well-established transformation. The Cadogan reaction provides a powerful method for this conversion. In a notable application, 1-(2-nitrophenyl)naphthalene can undergo a visible-light-driven Cadogan reaction to afford benzo[c]carbazole rhhz.net. This photocatalytic process represents a mild and efficient alternative to traditional high-temperature methods that use stoichiometric phosphine (B1218219) reagents rhhz.net. The reaction proceeds via deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent naphthalene ring.

Dibenzofurans: While the synthesis of dibenzofurans often proceeds through the cyclization of diaryl ethers, pathways from nitrobiaryls are also conceivable. Reductive cyclization methods or variations of the Cadogan reaction under different conditions could potentially be adapted to favor C-O bond formation, leading to dibenzofuran-type skeletons, although this is less common than carbazole formation. General methods for dibenzofuran synthesis often rely on palladium-catalyzed cyclization of precursors like o-iododiaryl ethers rsc.orgorganic-chemistry.org.

Biaryl Indoles: The Cadogan-Sundberg indole synthesis is a related reaction that typically forms indoles from o-nitrostyrenes wikipedia.orghellenicaworld.com. Adapting this chemistry to the 1-(2-nitrophenyl)naphthalene system could provide a route to complex indole-naphthalene hybrids, which are a class of biaryl indoles. The synthesis involves the reductive cyclization of the nitro group, mediated by a trivalent phosphorus reagent, onto a suitably positioned double bond or other reactive moiety.

The creation of hybrid molecules that merge the naphthalene scaffold with various heterocycles is a growing area in medicinal chemistry. The 1-(2-nitrophenyl)naphthalene unit is an excellent platform for building such fused systems through intramolecular reactions.

A versatile strategy is the reductive cyclization of the nitro group. This process can be mediated by various reagents, including metals like zinc or through electrochemical methods rsc.orgrsc.orgresearchgate.net. The initial reduction of the nitro group to an amine or a hydroxylamine (B1172632) generates a nucleophilic center that can attack a suitably positioned electrophile within the molecule or an externally added reagent. For example, a one-pot tandem reaction involving the reduction of a related 2-(2-nitrophenyl)imidazole (B1615456) with zinc, followed by condensation with an aldehyde, leads to the formation of complex, fused quinazoline (B50416) derivatives rsc.orgresearchgate.net. Applying this principle, the amine derived from 1-(2-nitrophenyl)naphthalene could be used in tandem reactions to construct novel fused naphthalene-heterocycle hybrids.

Utilization in Photocatalytic Processes and Organic Transformations

Beyond its role as a structural precursor, the 1-(2-nitrophenyl)naphthalene scaffold is actively involved in modern organic transformations, particularly those driven by light.

The most significant application in this area is its use as a substrate in photocatalytic cyclization reactions . As mentioned, the visible-light-driven Cadogan reaction to form benzo[c]carbazole is a prime example rhhz.net. In this process, a photocatalyst absorbs visible light and transfers energy to the 1-(2-nitrophenyl)naphthalene substrate, initiating the reductive cyclization cascade under remarkably mild conditions (e.g., room temperature). This contrasts sharply with classical thermal methods that require high temperatures, often exceeding 150 °C.

This type of transformation highlights a modern approach to synthesis where pollutants (like nitroaromatics) can be viewed as valuable chemical feedstocks. Instead of simple degradation, photocatalysis can be harnessed to convert them into high-value, complex molecules. The broader field of visible-light energy transfer catalysis has been shown to enable dearomative cycloaddition reactions of naphthalene derivatives, transforming flat aromatic compounds into sp³-rich three-dimensional structures nih.gov. This underscores the potential of the naphthalene core, as present in 1-(2-nitrophenyl)naphthalene, to participate in sophisticated photocatalytic transformations that build molecular complexity.

Examples of Transformations and Processes:

| Process | Substrate | Conditions | Product | Significance |

| Photocatalytic Cadogan Reaction rhhz.net | 1-(2-Nitrophenyl)naphthalene | Visible Light, Photocatalyst (e.g., 4CzIPN) | Benzo[c]carbazole | Mild, efficient synthesis of a complex heterocyclic system. |

| Reductive Cyclization rsc.orgresearchgate.net | o-Nitrobiaryl Systems | Metal Reductant (e.g., Zn) | Fused Heterocycles | Versatile method for creating naphthalene-heterocycle hybrids. |

| Pschorr Cyclization wikipedia.orgresearchgate.net | 1-(2-Aminophenyl)naphthalene | NaNO₂, H⁺, Cu catalyst | Fused Polyaromatic Systems | Classic method for expanding polyaromatic frameworks. |

Future Research Directions and Perspectives in 1 2 Nitrophenyl Naphthalene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future research will undoubtedly focus on the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of 1-(2-nitrophenyl)naphthalene and its derivatives. While classical methods may be effective, they often rely on harsh reaction conditions and generate significant waste. The principles of green chemistry are expected to drive innovation in this area.

Key areas for development include:

Photocatalytic Synthesis: The use of visible-light photocatalysis for the synthesis of nitroaromatic compounds is a rapidly growing field. Future studies could explore the use of photocatalysts to mediate the coupling of naphthalene (B1677914) derivatives with nitrobenzene (B124822) precursors under mild conditions, potentially reducing the need for high temperatures and stoichiometric reagents.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processes in terms of safety, scalability, and process control. researchgate.netnih.govthieme-connect.deneuroquantology.com The development of a continuous-flow process for the nitration of 1-phenylnaphthalene (B165152) or the coupling of naphthalene boronic acids with 1-halo-2-nitrobenzenes could lead to a more efficient and safer production of 1-(2-nitrophenyl)naphthalene. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate a wide range of organic reactions, often leading to higher yields and shorter reaction times. rsc.org Investigating microwave-assisted protocols for the key bond-forming reactions in the synthesis of 1-(2-nitrophenyl)naphthalene could provide a more energy-efficient and rapid synthetic route.

A comparative overview of potential sustainable synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Key Research Focus |

| Photocatalysis | Mild reaction conditions, use of renewable energy source (light), high selectivity. | Development of efficient and recyclable photocatalysts, optimization of reaction parameters (light source, solvent). |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, ease of scalability. | Reactor design, optimization of flow rates and residence times, integration of in-line purification. researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased product yields, improved reaction selectivity, reduced solvent usage. | Optimization of microwave parameters (power, temperature, time), selection of suitable microwave-transparent or -absorbent solvents. rsc.org |

In-Depth Mechanistic Probes Using Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis and subsequent transformations of 1-(2-nitrophenyl)naphthalene is crucial for optimizing existing methods and designing new reactions. Future research should leverage a combination of advanced spectroscopic and computational techniques to gain detailed mechanistic insights.

In-Situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. ruhr-uni-bochum.de Applying these techniques to the synthesis of 1-(2-nitrophenyl)naphthalene would offer a deeper understanding of the reaction pathway.

Density Functional Theory (DFT) Studies: Computational chemistry, particularly DFT, has become an indispensable tool for studying reaction mechanisms. ruhr-uni-bochum.debiruni.edu.trchemrevlett.commdpi.com Future computational studies could focus on:

Mapping the potential energy surface of the synthetic routes to identify the rate-determining steps and key transition states. researchgate.netnih.gov

Investigating the electronic structure of reaction intermediates to understand their stability and reactivity.

Predicting the regioselectivity of further functionalization of the 1-(2-nitrophenyl)naphthalene scaffold.

A summary of advanced techniques for mechanistic probes is provided in Table 2.

| Technique | Information Gained | Research Application for 1-(2-Nitrophenyl)naphthalene |

| In-Situ FTIR/Raman | Real-time monitoring of reactant consumption and product formation, identification of functional group transformations. | Elucidation of the reaction kinetics and identification of key intermediates in synthetic pathways. |

| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and electronic properties of molecules. chemrevlett.com | Mapping reaction pathways, predicting reaction outcomes, and designing more efficient catalysts and reaction conditions. ruhr-uni-bochum.de |

Application of Machine Learning and Artificial Intelligence in Predictive Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) into chemical research is poised to revolutionize the way synthetic routes are designed and reaction outcomes are predicted. While still an emerging area, the application of these technologies to the chemistry of 1-(2-nitrophenyl)naphthalene holds significant promise.

Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the optimal conditions for a given transformation. nih.govresearchgate.netrsc.org Future work could involve developing models to predict the best catalyst, solvent, and temperature for the synthesis of 1-(2-nitrophenyl)naphthalene with high yield and selectivity.

Reactivity Prediction: AI algorithms can be used to predict the reactivity of different sites on a molecule. nih.gov For 1-(2-nitrophenyl)naphthalene, this could be used to forecast the most likely positions for electrophilic or nucleophilic attack, guiding the design of subsequent functionalization reactions.

Generative Models for Novel Derivatives: Generative AI models can be employed to design novel derivatives of 1-(2-nitrophenyl)naphthalene with desired properties. By inputting specific electronic or steric parameters, these models could propose new structures with enhanced performance for specific applications.

Table 3 outlines the potential applications of AI and ML in this field.

| AI/ML Application | Objective | Potential Impact on 1-(2-Nitrophenyl)naphthalene Chemistry |

| Predictive Synthesis Models | To predict optimal reaction conditions (catalyst, solvent, temperature) for maximizing yield and selectivity. | Accelerated discovery of efficient and sustainable synthetic routes. github.io |

| Reactivity Mapping | To predict the most reactive sites on the 1-(2-nitrophenyl)naphthalene scaffold for various reaction types. | Rational design of functionalization strategies to access a wider range of derivatives. |

| Generative Molecular Design | To design novel 1-(2-nitrophenyl)naphthalene derivatives with tailored electronic and photophysical properties. | Rapid identification of promising candidates for advanced materials applications. |

Exploration of 1-(2-Nitrophenyl)naphthalene Scaffolds for Novel Functional Materials

The unique electronic properties of 1-(2-nitrophenyl)naphthalene make it an attractive scaffold for the development of novel organic functional materials. The combination of an electron-donating naphthalene core and an electron-withdrawing nitrophenyl group can lead to interesting charge-transfer characteristics.

Organic Light-Emitting Diodes (OLEDs): Naphthalene-based materials are already utilized in the construction of blue-light-emitting OLEDs. mdpi.com The introduction of the nitrophenyl group could modulate the emission properties of the naphthalene core, potentially leading to materials with tunable emission colors and improved device performance. researchgate.netjmaterenvironsci.comcrimsonpublishers.com Future research could focus on synthesizing derivatives of 1-(2-nitrophenyl)naphthalene and evaluating their electroluminescent properties.

Chemical Sensors: The electron-deficient nature of the nitrophenyl ring makes the 1-(2-nitrophenyl)naphthalene scaffold a potential candidate for the development of chemosensors for electron-rich analytes. labxing.comrsc.org The interaction of an analyte with the sensor molecule could lead to a change in its fluorescence or absorption properties, enabling detection. bohrium.com Research in this area would involve designing and synthesizing receptors based on the 1-(2-nitrophenyl)naphthalene core and testing their sensing capabilities.

Nonlinear Optical (NLO) Materials: Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics. researchgate.netanalis.com.my The charge-transfer character of 1-(2-nitrophenyl)naphthalene suggests that it could exhibit significant NLO properties. researchgate.netanalis.com.my Future studies could involve the theoretical calculation and experimental measurement of the NLO properties of this compound and its derivatives.

Table 4 summarizes the potential applications in functional materials.

| Application Area | Desired Property | Role of 1-(2-Nitrophenyl)naphthalene Scaffold |

| OLEDs | Tunable emission, high quantum efficiency, good thermal stability. | The nitrophenyl group can act as an electron-withdrawing unit to modify the HOMO-LUMO gap and emission color of the naphthalene chromophore. mdpi.comresearchgate.net |

| Chemical Sensors | High selectivity and sensitivity, observable signal change upon analyte binding. | The electron-deficient nitrophenyl moiety can serve as a recognition site for electron-rich analytes, leading to a measurable optical or electronic response. rsc.orgbohrium.com |

| Nonlinear Optics | Large second- or third-order hyperpolarizability. | The intramolecular charge transfer from the naphthalene donor to the nitrophenyl acceptor can enhance the nonlinear optical response. researchgate.netanalis.com.my |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1-(2-Nitrophenyl)naphthalene with high purity?

- Methodology : Adapt protocols from structurally similar nitrophenyl derivatives. For example, use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 2-nitrophenyl group to naphthalene. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Validate synthesis using NMR (¹H/¹³C) and HPLC-MS .

- Key Parameters : Monitor reaction conditions (temperature, catalyst loading) to minimize byproducts like nitro-reduction derivatives.

Q. How should initial toxicological screening be designed for 1-(2-Nitrophenyl)naphthalene?

- Methodology : Follow inclusion criteria for naphthalene derivatives, as outlined in Table B-1 (). Test acute toxicity via OECD Guidelines 423 (oral) and 436 (inhalation) in rodents. Assess systemic effects (hepatic, renal, respiratory) at 24-hour, 48-hour, and 14-day intervals. Include controls for nitro-group-specific redox interactions .

- Data Collection : Use histopathology, serum biomarkers (ALT, creatinine), and hematological profiling.

Q. What analytical techniques are suitable for characterizing 1-(2-Nitrophenyl)naphthalene?

- Methodology : Employ GC-MS or HPLC-UV for quantification. Determine physicochemical properties (logP, vapor pressure) via experimental assays (e.g., shake-flask method) and validate with computational tools like EPI Suite. Reference analogous nitrophenyl compounds for expected ranges (e.g., boiling point: ~424°C; density: ~1.3 g/cm³) .

Advanced Research Questions

Q. How can metabolic pathways of 1-(2-Nitrophenyl)naphthalene be investigated in mammalian models?

- Methodology : Use radiolabeled (¹⁴C) compound in in vivo studies to track metabolites. Perform LC-MS/MS analysis of urine, plasma, and tissue homogenates. Compare with known naphthalene metabolism (e.g., cytochrome P450-mediated oxidation) and nitro-reduction pathways .

- Advanced Tools : Apply stable isotope tracing or CRISPR-edited hepatocyte models to identify enzyme-specific interactions.

Q. What strategies resolve contradictions in reported toxicity data for nitroaromatic compounds?

Risk of Bias Assessment : Use Table C-6/C-7 ( ) to evaluate study design (e.g., randomization, dose consistency).

Confidence Rating : Apply criteria from (High/Moderate/Low) to weight evidence quality.

Mechanistic Analysis : Reconcile discrepancies via in vitro assays (e.g., ROS generation in HepG2 cells) .

Q. How can environmental persistence of 1-(2-Nitrophenyl)naphthalene be modeled computationally?

- Methodology : Estimate degradation half-lives using EPI Suite’s BIOWIN and AOPWIN modules. Input physicochemical data (e.g., Henry’s Law constant from ) to predict partitioning in air/water/soil. Validate with microcosm studies under varying pH and microbial activity .

Data Integration and Validation

Q. How to integrate heterogeneous data (in vitro, in vivo, computational) for risk assessment?

- Methodology : Use ATSDR’s evidence integration framework ( , Step 8). Combine dose-response curves, QSAR predictions, and biomonitoring data into a weight-of-evidence matrix. Address uncertainties via sensitivity analysis (e.g., Monte Carlo simulations) .

Q. What are critical gaps in understanding nitroaromatic compound toxicity?

- Key Gaps : Limited data on chronic low-dose exposure effects and transgenerational epigenetics. Prioritize studies using multi-omics (transcriptomics, metabolomics) to map long-term pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.